

Application Notes and Protocols for Evaluating SHS4121705 in Primary Hepatocytes

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Compound of Interest		
Compound Name:	SHS4121705	
Cat. No.:	B3025871	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule identified as a mitochondrial uncoupler.[1][2][3][4][5][6] Mitochondrial uncouplers are of significant interest for their therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH) by increasing energy expenditure.[1][7] [8] These agents dissipate the proton gradient across the inner mitochondrial membrane, independent of ATP synthase, leading to an increase in oxygen consumption and heat production.[7][9][10] This document provides a detailed protocol for the comprehensive evaluation of SHS4121705 in primary hepatocytes, the gold standard in vitro model for assessing liver function and toxicity. The protocols outlined below will enable researchers to assess the compound's mechanism of action, efficacy, and potential hepatotoxicity.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of **SHS4121705** in Primary Hepatocytes



Concentration (μM)	Cell Viability (%) (ATP Assay)	LDH Leakage (%) (Cytotoxicity Assay)
Vehicle Control	100	0
0.1		
1	_	
5	_	
10	_	
25	_	
50	_	
100	_	

Table 2: Effect of SHS4121705 on Mitochondrial Function

Concentration (µM)	Basal OCR (pmol/min)	Maximal Respiration (pmol/min)	Mitochondrial Membrane Potential (ΔΨm)
Vehicle Control	100%		
1	_		
5	_		
10	_		
25	_		

Table 3: Gene Expression Analysis in Response to SHS4121705



Gene	Fold Change (vs. Vehicle) - 6h	Fold Change (vs. Vehicle) - 24h
UCP2		
CPT1A		
FASN	_	
TGFB1	_	

Table 4: Protein Expression and Signaling Pathway Analysis

Protein/Phospho-Protein	Fold Change (vs. Vehicle) - 24h
p-AMPK (Thr172) / Total AMPK	
p-ACC (Ser79) / Total ACC	_
α-SMA	-

Experimental ProtocolsPrimary Hepatocyte Culture

Objective: To establish and maintain healthy primary hepatocyte cultures for subsequent experiments.

Materials:

- · Cryopreserved primary human hepatocytes
- Hepatocyte plating medium
- Hepatocyte maintenance medium
- Collagen-coated cell culture plates (6-well, 24-well, 96-well)
- 37°C water bath



Humidified incubator (37°C, 5% CO₂)

Protocol:

- Pre-warm hepatocyte plating medium to 37°C.
- Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
- Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
- Centrifuge the cells at 50 x g for 5 minutes at room temperature.
- Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of plating medium.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 2 x 10⁴ cells/well for a 96-well plate for Seahorse analysis).[11]
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
- After 4-6 hours of attachment, replace the plating medium with pre-warmed hepatocyte maintenance medium.
- Allow the cells to acclimate for at least 24 hours before compound treatment.

Cytotoxicity and Viability Assays

Objective: To determine the cytotoxic potential of **SHS4121705** on primary hepatocytes.

A. ATP Viability Assay (e.g., CellTiter-Glo®)

Protocol:

• Seed hepatocytes in a 96-well plate and treat with a concentration range of **SHS4121705** (e.g., 0.1 to 100 μ M) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).



- At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
- Add the ATP assay reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Express results as a percentage of the vehicle control.

B. LDH Leakage Assay

Protocol:

- Following treatment as described above, collect the cell culture supernatant.
- Perform the LDH assay on the supernatant according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of LDH leakage relative to a positive control (e.g., cells treated with a lysis buffer).

Mitochondrial Function Assays

Objective: To confirm the mitochondrial uncoupling activity of **SHS4121705**.

A. Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse XF Analyzer)

Protocol:

- Seed hepatocytes in a Seahorse XF cell culture microplate.[11]
- Treat the cells with various concentrations of SHS4121705. An EC₅₀ of 4.3 μM in L6 myoblasts for SHS4121705 can be used as a starting point for dose selection. [2][3][4][5][6]



- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known mitochondrial uncoupler as a positive control), and a mixture of rotenone and antimycin A.
- Measure the OCR at baseline and after each injection.
- Calculate basal respiration, maximal respiration, and spare respiratory capacity. An increase
 in basal OCR and a decrease in spare respiratory capacity are indicative of mitochondrial
 uncoupling.
- B. Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., using TMRE or JC-1 dye)

Protocol:

- Treat hepatocytes with **SHS4121705** for a short duration (e.g., 1-4 hours).
- Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE) according to the manufacturer's instructions.
- Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of uncoupling.[12][13]

Gene Expression Analysis (RT-qPCR)

Objective: To evaluate the effect of **SHS4121705** on the expression of genes involved in mitochondrial function, lipid metabolism, and fibrosis.

Protocol:

- Treat hepatocytes with selected non-toxic concentrations of SHS4121705 for 6 and 24 hours.
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers for target genes such as UCP2 (Uncoupling Protein 2), CPT1A (Carnitine Palmitoyltransferase 1A), FASN (Fatty Acid Synthase), and



TGFB1 (Transforming Growth Factor Beta 1).

- Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
- Calculate the fold change in gene expression relative to the vehicle-treated control.

Protein Expression and Signaling Pathway Analysis (Western Blot)

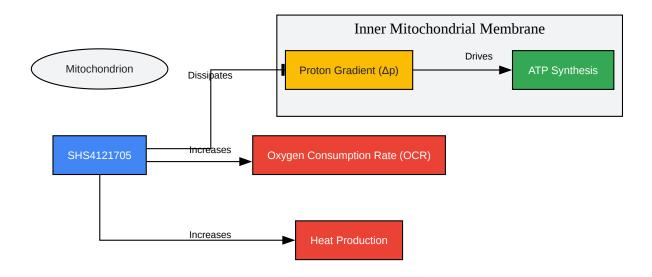
Objective: To investigate the impact of **SHS4121705** on key signaling pathways related to energy metabolism and cellular stress.

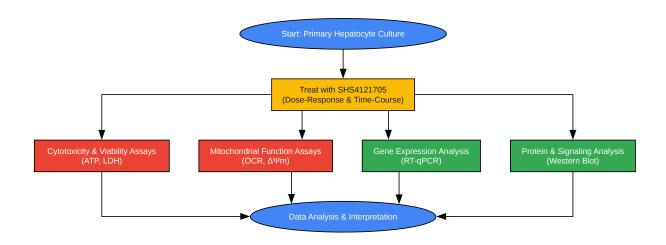
Protocol:

- Treat hepatocytes with SHS4121705 for 24 hours.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against proteins of interest, such as phosphorylated and total AMPK (AMP-activated protein kinase), phosphorylated and total ACC (Acetyl-CoA Carboxylase), and α-SMA (alpha-smooth muscle actin).
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

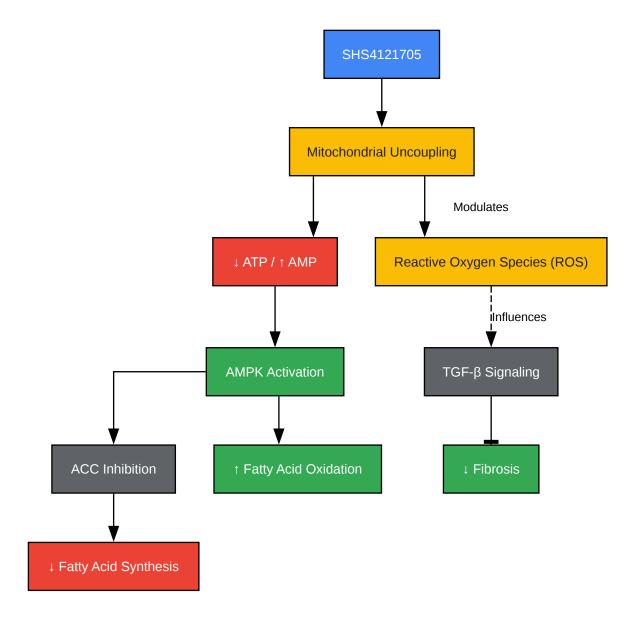
Mandatory Visualizations











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Methodological & Application





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